
GN44028
Vue d'ensemble
Description
Ce composé a une concentration inhibitrice (IC50) de 14 nanomolaires et est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber l'activité transcriptionnelle induite par l'hypoxie de HIF-1α sans affecter l'expression de l'ARN messager HIF-1α, l'accumulation de protéines ou l'hétérodimérisation avec HIF-1β .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de GN 44028 implique la formation de la structure centrale de l'indénopyrazole. Les étapes clés comprennent :
Réaction de cyclisation : La formation du cycle pyrazole par des réactions de cyclisation impliquant des dérivés d'hydrazine et des dicétones.
Substitution aromatique : Introduction du groupement benzodioxine par des réactions de substitution aromatique.
Purification : Le composé final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 98%
Méthodes de production industrielle : La production industrielle de GN 44028 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réactions par lots : Réalisation des réactions dans de grands réacteurs par lots avec un contrôle précis de la température et du temps de réaction.
Extraction par solvant : Utilisation de solvants comme le diméthylsulfoxyde (DMSO) pour l'extraction et la purification.
Contrôle qualité : Assurer que le produit final répond aux normes de pureté requises par des mesures de contrôle qualité rigoureuses.
Types de réactions :
Inhibition de l'activité transcriptionnelle : GN 44028 inhibe l'activité transcriptionnelle de HIF-1α en conditions d'hypoxie.
Activité anti-proliférative : Il présente des activités anti-prolifératives contre diverses lignées de cellules cancéreuses, notamment les cellules HCT116, HepG2 et HeLa
Réactifs et conditions courants :
Réactifs : Dérivés d'hydrazine, dicétones, dérivés de benzodioxine.
Principaux produits :
Inhibition du facteur de croissance de l'endothélium vasculaire (VEGF) : GN 44028 réduit les niveaux de VEGF dans les cellules cancéreuses, contribuant à ses propriétés anticancéreuses.
Applications De Recherche Scientifique
In Vitro Studies
GN44028 has demonstrated cytotoxic effects against various cancer cell lines in vitro, including colorectal cancer cells (HCT116 and CT26). Studies have shown that inhibiting HIF-1α signaling with this compound can weaken the tumor-initiating capability and enhance the efficacy of chemotherapy .
Table 1: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (nM) | Effect Observed |
---|---|---|
HCT116 | 14 | Reduced colony formation |
CT26 | 14 | Decreased tumorigenicity |
In Vivo Studies
In animal models, this compound has been utilized to assess its impact on tumor growth and metastasis. For instance, subcutaneous injections of HCT116 cells into mice followed by treatment with this compound resulted in significantly reduced tumor size compared to control groups . This suggests that this compound may serve as an effective therapeutic agent in reducing tumor burden.
Potential in Combination Therapy
Recent findings indicate that combining this compound with other chemotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes. For example, when used alongside traditional chemotherapy drugs, this compound enhanced the anticancer effects by targeting the metabolic adaptations of cancer cells .
Broader Implications in Disease Models
Beyond cancer, the inhibition of HIF-1α by this compound has implications for other diseases characterized by hypoxia, such as ischemic conditions and certain inflammatory diseases. Research indicates that targeting HIF-1α can modulate immune responses and tissue repair processes .
Case Study 1: Colorectal Cancer
A study investigating the effects of this compound on colorectal cancer cell lines revealed that treatment led to a significant reduction in cell viability and migration capabilities. The study concluded that this compound could be a promising candidate for further development in colorectal cancer therapy .
Case Study 2: Combination with Chemotherapy
In a preclinical trial, this compound was administered alongside standard chemotherapy regimens to assess its potential for enhancing treatment efficacy in solid tumors. The results indicated improved survival rates and reduced tumor recurrence compared to chemotherapy alone, highlighting its potential role as an adjunct therapy .
Mécanisme D'action
GN 44028 exerts its effects by inhibiting the transcriptional activity of HIF-1α. The compound binds to HIF-1α and prevents its interaction with hypoxia response elements (HREs) in the DNA, thereby blocking the transcription of hypoxia-inducible genes. This inhibition leads to reduced levels of VEGF and other proteins involved in angiogenesis and tumor growth .
Comparaison Avec Des Composés Similaires
GN 44029: Another HIF-1α inhibitor with a similar structure but different substituents on the pyrazole ring.
GN 44030: A compound with a similar mechanism of action but higher IC50 value, indicating lower potency.
Uniqueness of GN 44028:
Activité Biologique
GN44028 is a potent inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), with an IC50 value of approximately 14 nM. This compound has garnered significant attention for its role in modulating cellular responses to hypoxia, particularly in various pathological conditions such as cancer and muscle regeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
This compound specifically inhibits the transcriptional activity of HIF-1α without affecting HIF-2α. The inhibition occurs through the blockade of HIF-1α's ability to transactivate genes involved in the hypoxic response, which is critical in various cellular processes including metabolism, angiogenesis, and cell survival under low oxygen conditions .
1. Chondrocytes
Research indicates that this compound disrupts the regulation of hemoglobin expression in chondrocytes under hypoxic conditions. In a study examining the role of HIF-1α in cartilage physiology, it was found that treatment with this compound led to a significant reduction in hemoglobin production, which is crucial for maintaining cellular oxygen levels and preventing cell death during hypoxia .
2. Muscle Stem Cells (MuSCs)
In models of chronic hypoxia, this compound has been shown to impair muscle regeneration by inhibiting HIF-1α activity. This inhibition was associated with reduced mitochondrial respiration and glycolytic activity in human myoblasts exposed to chronic hypoxic conditions. Specifically, while PT2385 (a HIF-2α inhibitor) enhanced myoblast proliferation, this compound resulted in decreased proliferation and metabolic activity .
3. Glioblastoma Cells
This compound has also been studied in glioblastoma models where it reduced the expression of both proneural and mesenchymal markers by inhibiting HIF-1α. This suggests that this compound may impact tumor plasticity and heterogeneity by altering the expression profiles of key transcription factors involved in glioma progression .
Table 1: Summary of Biological Effects of this compound
Implications for Therapeutic Applications
Given its potent inhibitory effects on HIF-1α, this compound presents potential therapeutic applications in conditions characterized by abnormal hypoxic responses. For instance:
- Cancer Therapy : By inhibiting HIF-1α, this compound may reduce tumor growth and metastasis by disrupting the tumor's adaptive mechanisms to hypoxia.
- Muscle Degeneration : In diseases where muscle regeneration is compromised due to chronic hypoxia, targeting HIF pathways with this compound could enhance recovery processes.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13-11(3-1)9-14-17(13)20-21-18(14)19-12-5-6-15-16(10-12)23-8-7-22-15/h1-6,10H,7-9H2,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZKSZVSWAAUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NNC4=C3CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GN 44028 impact endothelin-1 production in adipocytes under hypoxic conditions?
A1: The research demonstrates that GN 44028 effectively attenuates the hypoxia-induced increase in endothelin-1 (ET-1) mRNA expression in 3T3-L1 adipocytes. [] This effect is attributed to GN 44028's ability to inhibit Hypoxia-inducible factor 1-alpha (Hif1α), a key transcription factor activated under low oxygen conditions. The study observed a dose-dependent decrease in both ET-1 and Hif1α mRNA levels upon treatment with GN 44028, indicating its targeted action on this pathway. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.